(R)-4-Benzyloxazolidine-2-thione

Catalog No.
S724818
CAS No.
190970-58-2
M.F
C10H11NOS
M. Wt
193.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Benzyloxazolidine-2-thione

CAS Number

190970-58-2

Product Name

(R)-4-Benzyloxazolidine-2-thione

IUPAC Name

(4R)-4-benzyl-1,3-oxazolidine-2-thione

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

InChI

InChI=1S/C10H11NOS/c13-10-11-9(7-12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,13)/t9-/m1/s1

InChI Key

WJSUXYCBZFLXIK-SECBINFHSA-N

SMILES

C1C(NC(=S)O1)CC2=CC=CC=C2

Canonical SMILES

C1C(NC(=S)O1)CC2=CC=CC=C2

Isomeric SMILES

C1[C@H](NC(=S)O1)CC2=CC=CC=C2

Potential as Antiviral Agents

Some studies have investigated the potential of oxazolidine-2-thiones, including (R)-4-benzyloxazolidine-2-thione, as antiviral agents. These compounds have shown activity against various viruses, including human rhinovirus and hepatitis C virus (HCV). [, ] The mechanism of action is not fully understood, but it is believed to involve inhibition of viral replication.

Other Potential Applications

Limited research suggests that oxazolidine-2-thiones might possess other potential applications, such as:

  • Antibacterial activity: Some studies have shown that certain oxazolidine-2-thiones exhibit antibacterial activity against various bacterial strains. However, more research is required to assess the potential of (R)-4-benzyloxazolidine-2-thione in this area.
  • Anticancer properties: Preliminary studies suggest that some oxazolidine-2-thiones might have anticancer properties. However, further research is needed to confirm these findings and understand the underlying mechanisms.

(R)-4-Benzyloxazolidine-2-thione is a chiral heterocyclic compound characterized by the presence of both sulfur and nitrogen atoms. It is classified as a thiourea derivative, where the oxygen atom in oxazolidine is replaced by a sulfur atom, and a benzyl group is attached to the nitrogen atom. This compound has garnered attention due to its potential applications in asymmetric synthesis and biological studies, making it a valuable asset in both chemistry and pharmacology .

Currently, there is no documented information regarding the mechanism of action of (R)-4-Benzyloxazolidine-2-thione in biological systems. This suggests that research in this area is ongoing or limited.

Safety data sheets (SDS) for (R)-4-Benzyloxazolidine-2-thione are not readily available from chemical suppliers. Due to the presence of a thione group, it's advisable to handle this compound with caution, assuming similar hazards as related thiol compounds. These may include:

  • Skin and eye irritation
  • Respiratory tract irritation
  • Potential genotoxicity (ability to damage DNA) []

  • Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: The thione group can be reduced to yield the corresponding thiol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The benzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups when treated with alkyl halides or acyl chlorides in the presence of a base.

The biological activity of (R)-4-Benzyloxazolidine-2-thione has been explored primarily in the context of its role as a chiral auxiliary and ligand. It has shown promise in enzyme-substrate interaction studies, which are crucial for understanding biochemical pathways and developing pharmaceuticals. Its unique structure allows it to influence biological systems by modulating chirality, which is essential for the activity of many biological molecules.

The synthesis of (R)-4-Benzyloxazolidine-2-thione typically involves the following steps:

  • Formation of Dithiocarbamate: The reaction begins with (R)-2-amino-1-phenylethanol reacting with carbon disulfide in the presence of a base, such as potassium hydroxide.
  • Cyclization: This intermediate undergoes cyclization to form the oxazolidine-2-thione ring. The reaction often requires refluxing in solvents like ethanol or methanol to facilitate this transformation.

In industrial settings, production can be optimized through continuous flow reactors to enhance yield and purity, alongside purification techniques like recrystallization or chromatography.

(R)-4-Benzyloxazolidine-2-thione finds applications across various fields:

  • Chemistry: It is utilized as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
  • Biology: Its role as a ligand allows for investigations into enzyme interactions, which can lead to advancements in drug development.
  • Industry: The compound serves as an intermediate in synthesizing pharmaceuticals and agrochemicals, highlighting its importance in medicinal chemistry .

Interaction studies involving (R)-4-Benzyloxazolidine-2-thione focus on its ability to act as a ligand in enzyme-substrate interactions. These studies are critical for elucidating mechanisms of action for various enzymes and can inform drug design efforts. The compound's chirality plays a significant role in its interactions, influencing binding affinities and selectivities.

Several compounds share structural similarities with (R)-4-Benzyloxazolidine-2-thione, each possessing unique characteristics:

Compound NameStructure DescriptionUniqueness
(S)-4-Benzyloxazolidine-2-thioneEnantiomer with opposite chiralitySimilar properties but different stereochemistry
4-Methyloxazolidine-2-thioneBenzyl group replaced with a methyl groupLess steric hindrance compared to benzyl
4-Phenyloxazolidine-2-thionePhenyl group instead of benzylDifferent electronic properties due to phenyl
(R)-4-Benzylthiazolidine-2-thioneContains sulfur in a different positionDistinct reactivity patterns due to thiazole structure

(R)-4-Benzyloxazolidine-2-thione stands out due to its chiral nature and dual presence of sulfur and nitrogen, making it particularly valuable in asymmetric synthesis applications where chirality is crucial .

Asymmetric Synthesis Techniques: Enantioselective Reactions and Chiral Auxiliary Functionality

(R)-4-Benzyloxazolidine-2-thione functions as a highly effective chiral auxiliary in asymmetric synthesis, demonstrating superior performance compared to traditional oxazolidinone-based systems in numerous transformations. The compound's chiral auxiliary functionality stems from its ability to create a well-defined three-dimensional environment around reactive sites, thereby controlling the stereochemical outcome of subsequent chemical transformations. Research indicates that sulfur-based chiral auxiliaries, including (R)-4-benzyloxazolidine-2-thione, have proven particularly effective in aldol-type reactions when the N-acyl group participates in the reaction mechanism.

The enantioselective potential of (R)-4-benzyloxazolidine-2-thione manifests through its capacity to induce high diastereoselectivity in carbon-carbon bond forming reactions. Studies demonstrate that asymmetric aldol additions using this auxiliary achieve selectivities of 97:3 to greater than 99:1 for Evans syn aldol products when employed with appropriate reaction conditions. The auxiliary's effectiveness derives from its ability to coordinate with Lewis acids, creating chelated transition states that favor specific facial selectivity during nucleophilic addition reactions.

The compound exhibits remarkable versatility in asymmetric transformations beyond traditional aldol chemistry. Research has established its utility in Michael addition reactions, where methylcuprate nucleophiles add to α,β-unsaturated imides derived from the auxiliary. These reactions proceed with excellent diastereoselectivity, with the anti-diastereomer being preferentially formed when the substrate adopts a syn-s-cis conformation. The stereochemical control achieved through these methodologies enables the synthesis of complex molecular architectures with multiple stereocenters.

Comparative studies between (R)-4-benzyloxazolidine-2-thione and its oxygen analog reveal significant advantages for the sulfur-containing auxiliary. The thione functionality provides enhanced nucleophilicity and different coordination patterns with metal catalysts, leading to altered selectivity profiles and often improved reaction outcomes. Additionally, the sulfur-based auxiliary demonstrates superior removability under mild conditions, addressing one of the primary limitations associated with traditional Evans oxazolidinones.

Reaction Mechanisms: Hydrolysis, Cyclization, and Enantioselective Transformations

The mechanistic pathways governing (R)-4-benzyloxazolidine-2-thione transformations involve complex molecular interactions that determine both reactivity and stereochemical outcomes. Fundamental to understanding these mechanisms is the recognition that the oxazolidine-2-thione moiety possesses two potential nucleophilic sites: the sulfur and nitrogen atoms, leading to tautomeric thione-thiol equilibria that influence reaction pathways. This dual nucleophilicity creates opportunities for both S-arylation and N-arylation processes, with sulfur typically functioning as the preferred soft nucleophile in cross-coupling reactions.

Cyclization mechanisms for (R)-4-benzyloxazolidine-2-thione synthesis involve the condensation of chiral amino alcohols with carbon disulfide under basic conditions. The process proceeds through initial nucleophilic attack of the amino alcohol on carbon disulfide, followed by intramolecular cyclization to form the five-membered heterocyclic ring. Research indicates that reaction temperature critically influences the mechanistic pathway, with temperatures below 55°C favoring oxazolidine-2-thione formation, while higher temperatures can lead to rearrangement products.

Hydrolysis mechanisms of N-acyl derivatives involve nucleophilic attack at the carbonyl carbon, leading to auxiliary removal and product liberation. Studies demonstrate that hydrolysis occurs preferentially under catalytic imidazole conditions in aqueous environments, generating carboxylic acid products while preserving the stereochemical integrity established during the asymmetric transformation. The mechanism involves coordination of imidazole to the carbonyl carbon, followed by water addition and subsequent C-N bond cleavage.

Enantioselective transformation mechanisms center on the formation of well-defined chelated transition states. In titanium-mediated aldol reactions, the auxiliary coordinates through both the carbonyl oxygen and the thione sulfur, creating a rigid chelated complex that dictates facial selectivity. The resulting transition state exhibits distinct steric environments on the two faces of the enolate, with the benzyl substituent providing additional steric bias that enhances selectivity. These mechanistic insights explain the observed high diastereoselectivities and provide a rational basis for predicting reaction outcomes.

Catalytic Systems: Titanium(IV) Chloride and Sparteine-Mediated Enolization Strategies

Titanium(IV) chloride-sparteine catalytic systems represent the most extensively studied and optimized protocols for enolization of N-acyl (R)-4-benzyloxazolidine-2-thione derivatives. These systems enable soft enolization conditions that preserve stereochemical integrity while achieving high levels of diastereocontrol in subsequent aldol additions. The combination of titanium(IV) chloride with sparteine provides distinct advantages over traditional strong base-mediated enolization methods, including improved functional group tolerance and enhanced selectivity.

Research demonstrates that optimal enolization conditions employ one equivalent of titanium(IV) chloride with two equivalents of (-)-sparteine as the base, or alternatively, one equivalent each of (-)-sparteine and N-methyl-2-pyrrolidinone. These reagent combinations create chlorotitanium enolates that exhibit exceptional stability and reactivity profiles suitable for subsequent carbon-carbon bond forming reactions. The sparteine component serves multiple roles, functioning as both a coordinating base and a chiral modifier that influences the geometry of the resulting enolate.

Mechanistic studies reveal that the sparteine-mediated enolization proceeds through formation of sparteine-titanium complexes that facilitate proton abstraction while maintaining chelation with the auxiliary. The resulting enolate adopts a Z-geometry, which proves crucial for achieving high diastereoselectivity in aldol additions. Variable temperature nuclear magnetic resonance experiments confirm that these enolates remain stable across a range of reaction temperatures, enabling predictable and reproducible reaction outcomes.

The catalytic system demonstrates remarkable substrate scope, accommodating various N-acyl oxazolidinethione substrates with consistently high selectivities. Valine-derived oxazolidinethiones show particularly impressive performance, achieving diastereoselectivities from 92:8 to 99:1 with aliphatic aldehydes under optimized conditions. The system's tolerance for different aldehyde partners, including both aromatic and aliphatic substrates, makes it suitable for diverse synthetic applications.

Alternative catalytic approaches involve the use of sparteine surrogates when natural sparteine is unavailable or cost-prohibitive. Research has identified several synthetic sparteine analogs that maintain comparable selectivity profiles while offering improved accessibility. These surrogates include N-ethyl and N-isopropyl derivatives that form stable copper complexes for oxidative transformations, though slight decreases in both yield and enantioselectivity are typically observed compared to natural sparteine.

Industrial and Academic Applications: Aldol Reactions, Carbon-Carbon Bond Formation, and Precursor Synthesis

The industrial and academic applications of (R)-4-benzyloxazolidine-2-thione span diverse areas of synthetic chemistry, with particular prominence in pharmaceutical synthesis and natural product construction. Academic research has extensively documented the auxiliary's utility in asymmetric aldol reactions, which constitute fundamental carbon-carbon bond forming processes essential for complex molecule synthesis. These applications demonstrate the compound's versatility across different substrate classes and reaction conditions.

Application AreaSubstrate TypeSelectivity RangeTypical Conditions
Aldol ReactionsAliphatic Aldehydes92:8 to 99:1Titanium(IV) chloride, (-)-sparteine
Michael Additionsα,β-Unsaturated Imides>95:5Methylcuprate, THF
Pharmaceutical SynthesisAmino Acid Precursors>90:10Various Lewis acids
Natural Product SynthesisComplex Aldehydes85:15 to >99:1Temperature-dependent

Carbon-carbon bond formation applications extend beyond simple aldol chemistry to encompass complex cascade reactions and iterative processes. Research demonstrates that the auxiliary supports iterative aldol sequences with maintained high diastereoselectivity, enabling construction of polyketide-like structures with multiple stereogenic centers. These capabilities prove particularly valuable in natural product synthesis where precise stereochemical control across multiple reaction steps is essential.

Industrial considerations focus on the practical advantages of sulfur-based auxiliaries compared to traditional oxazolidinones. The enhanced removability of (R)-4-benzyloxazolidine-2-thione under mild conditions reduces process complexity and improves overall synthetic efficiency. Additionally, the auxiliary can be recovered and reused in many applications, contributing to more sustainable synthetic processes. These practical benefits have led to increased industrial adoption of sulfur-based chiral auxiliaries in manufacturing settings.

Contemporary research applications include the development of new catalytic systems for previously challenging transformations. Studies report successful copper-catalyzed S-arylation reactions of furanose-fused oxazolidine-2-thiones, expanding the synthetic utility of these systems beyond traditional aldol chemistry. These methodologies enable access to complex glycosylated structures and other biologically relevant molecular architectures.

XLogP3

2.3

Dates

Modify: 2023-08-15

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